molecular formula C16H16BrN3S B2836555 3-Bromo-5,7-dimethyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyrimidine CAS No. 313274-38-3

3-Bromo-5,7-dimethyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyrimidine

Cat. No.: B2836555
CAS No.: 313274-38-3
M. Wt: 362.29
InChI Key: RTFGSUUVTYFJRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines, which includes compounds like “3-Bromo-5,7-dimethyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyrimidine”, has been studied extensively. A common method involves a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . Another approach involves a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C16H16BrN3S. The structure is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring.


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be diverse, given the reactivity of the imidazo[1,2-a]pyrimidine core and the presence of functional groups such as the bromo and thio groups .

Scientific Research Applications

Synthesis and Functionalization

The synthesis of imidazo[1,2-a]pyrimidine derivatives, including compounds structurally similar to "3-Bromo-5,7-dimethyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyrimidine", has been explored through various methods. One method involves the reaction of 2-aminopyrimidines with methyl aryl ketones and halogens, such as bromine, leading to the formation of 6-bromo- and 3,6-dibromo-substituted 2-arylimidazo[1,2-a]pyrimidines (Kochergin, Mazur, Rogul'chenko, Aleksandrova, & Mandrichenko, 2000). This highlights the chemical versatility and reactivity of the imidazo[1,2-a]pyrimidine core, making it a valuable scaffold in synthetic organic chemistry.

Palladium-catalyzed reactions have also been employed for the regioselective arylation of imidazo[1,2-a]pyrimidine, demonstrating an efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines from unsubstituted heterocycles. This method underscores the potential for structural diversification of imidazo[1,2-a]pyrimidines, including the specific compound (Li, Nelson, Jensen, Hoerrner, Javadi, Cai, & Larsen, 2003).

Furthermore, solid-phase synthesis techniques have been applied to the construction of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. This approach involves the condensation between an α-bromoketone bound to solid support and various 2-aminopyridine or 2-aminopyrimidine derivatives, indicating a streamlined route for synthesizing a wide array of imidazo[1,2-a]pyrimidine derivatives, potentially including the compound of interest (Kazzouli, Berteina‐Raboin, Mouaddib, & Guillaumet, 2003).

Future Directions

The future directions for research on “3-Bromo-5,7-dimethyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyrimidine” and related compounds are likely to be influenced by their potential biological activities. Given the diverse bioactivity of imidazo[1,2-a]pyrimidines , these compounds may be further explored for their potential therapeutic applications.

Properties

IUPAC Name

3-bromo-5,7-dimethyl-2-[(4-methylphenyl)sulfanylmethyl]imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3S/c1-10-4-6-13(7-5-10)21-9-14-15(17)20-12(3)8-11(2)18-16(20)19-14/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFGSUUVTYFJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=C(N3C(=CC(=NC3=N2)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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